molecular formula C7H6IN3O B3047129 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole CAS No. 1354704-13-4

4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole

Cat. No.: B3047129
CAS No.: 1354704-13-4
M. Wt: 275.05
InChI Key: YKLJNAXDPVFWKH-UHFFFAOYSA-N
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Description

4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an iodine atom at the 4-position and a 1-methylpyrazol-4-yl group at the 5-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal and materials chemistry. This compound’s synthesis likely involves cycloaddition reactions between nitro compounds and carbonyl derivatives, as described in recent methodologies for selective polysubstituted isoxazole preparation .

Properties

IUPAC Name

4-iodo-5-(1-methylpyrazol-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-11-4-5(2-9-11)7-6(8)3-10-12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLJNAXDPVFWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243872
Record name Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-13-4
Record name Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the iodine and pyrazole groups. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate the cycloaddition reactions, while metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The iodine and pyrazole groups can enhance binding affinity and selectivity, making the compound a potent inhibitor of various biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole, we compare it with three classes of analogs: halogenated isoxazoles , pyrazole-fused heterocycles , and thiazole derivatives . Key parameters include structural features, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
This compound Isoxazole Iodine, 1-methylpyrazol-4-yl High steric bulk, electron-withdrawing iodine, enhanced lipophilicity
4-Fluorophenyl-thiazole derivatives Thiazole Fluorophenyl, triazolyl Planar conformation (except fluorophenyl group), sulfur-containing ring
Pyrazolo[3,4-d]pyrimidin-5-ylamine Pyrimidine Pyrazole, amino group Fused pyrazole-pyrimidine system, hydrogen-bonding capacity
5-(4-Chlorophenyl)isoxazole Isoxazole Chlorine, phenyl Smaller halogen (Cl vs. I), lower molecular weight, higher solubility

Halogenated Isoxazoles

  • 4-Iodo vs. 4-Chloro Derivatives :
    The iodine atom in this compound confers greater steric hindrance and polarizability compared to chlorine in 5-(4-chlorophenyl)isoxazole. This increases molecular weight (e.g., ~315 g/mol vs. ~195 g/mol) but reduces aqueous solubility due to iodine’s hydrophobicity. Iodine’s electron-withdrawing effect may also modulate reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it could serve as a superior leaving group compared to chlorine .

Pyrazole-Fused Heterocycles

  • The amino group in these derivatives facilitates hydrogen bonding, which is absent in this compound. However, the methylpyrazole substituent in the target compound may improve membrane permeability in biological systems .

Thiazole Derivatives ()

  • Fluorophenyl-Thiazole Hybrids: Thiazole derivatives (e.g., compounds 4 and 5 in ) feature sulfur-containing rings, which are more polarizable than isoxazoles. In contrast, the planar isoxazole ring in this compound may favor stacking interactions in solid-state structures .

Reactivity and Functionalization Potential

  • Iodine as a Reactive Handle :
    The iodine substituent in this compound enables further functionalization via halogen-metal exchange or nucleophilic aromatic substitution, a feature less accessible in fluorine- or chlorine-substituted analogs. This makes it a valuable intermediate in synthesizing complex molecules.
  • Methylpyrazole Stability : The 1-methylpyrazol-4-yl group is less prone to metabolic oxidation compared to unmethylated pyrazoles, enhancing its utility in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole
Reactant of Route 2
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole

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